An In-depth Technical Guide to 2,6-Bis(bromomethyl)-4-nitropyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Bis(bromomethyl)-4-nitropyridine: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the demand for highly functionalized and reactive building blocks is perpetual. 2,6-Bis(bromomethyl)-4-nitropyridine emerges as a compound of significant interest, offering a unique combination of reactive handles on a privileged heterocyclic scaffold. The presence of two benzylic-like bromide moieties, activated by the electron-withdrawing nature of the pyridine ring and further enhanced by a nitro group at the 4-position, bestows upon this molecule a remarkable reactivity profile. This guide provides an in-depth exploration of the chemical and physical properties, a detailed synthetic protocol, and the potential applications of 2,6-Bis(bromomethyl)-4-nitropyridine for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
2,6-Bis(bromomethyl)-4-nitropyridine, with the CAS number 358621-46-2, is a crystalline solid at room temperature.[1][2][3] Its molecular structure, characterized by a central pyridine ring bearing two bromomethyl groups at the 2 and 6 positions and a nitro group at the 4-position, dictates its chemical behavior and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Br₂N₂O₂ | [3] |
| Molecular Weight | 309.94 g/mol | [1][3] |
| CAS Number | 358621-46-2 | [1][2][3] |
| Predicted Boiling Point | 387.3 ± 37.0 °C | [4] |
| Predicted Density | 2.019 ± 0.06 g/cm³ | [4] |
| Appearance | Expected to be a solid | N/A |
Spectroscopic Signature
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is anticipated to be straightforward. The two protons on the pyridine ring at the 3 and 5 positions are chemically equivalent and should appear as a singlet. The four protons of the two equivalent bromomethyl groups will also present as a singlet, typically deshielded due to the proximity of the electronegative bromine atom and the aromatic ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to display four distinct signals corresponding to the unique carbon environments: one for the C4 carbon attached to the nitro group, one for the C2 and C6 carbons bearing the bromomethyl groups, one for the C3 and C5 carbons, and one for the carbons of the bromomethyl groups. The electron-withdrawing nitro group will significantly deshield the C4 carbon.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). Characteristic peaks for the pyridine ring (C=C and C=N stretching) will be observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will appear as a cluster of peaks, with the most abundant peaks corresponding to the combinations of the two bromine isotopes.
Synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine: A Two-Step Approach
The synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine can be efficiently achieved through a two-step process starting from the readily available 2,6-dimethylpyridine. This synthetic strategy involves the nitration of the pyridine ring followed by the radical bromination of the two methyl groups.
Caption: Synthetic workflow for 2,6-Bis(bromomethyl)-4-nitropyridine.
Step 1: Synthesis of 2,6-Dimethyl-4-nitropyridine
The initial step involves the nitration of 2,6-dimethylpyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the presence of two activating methyl groups facilitates the introduction of a nitro group, primarily at the 4-position.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,6-dimethylpyridine to concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Nitration: Prepare a solution of potassium nitrate in concentrated sulfuric acid. Add this nitrating mixture dropwise to the solution of 2,6-dimethylpyridine, maintaining the temperature between -10 °C and 20 °C.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-120 °C for several hours to ensure complete reaction.[5]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude 2,6-dimethyl-4-nitropyridine can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
The causality behind these choices lies in the need to generate the potent electrophile, the nitronium ion (NO₂⁺), from potassium nitrate and sulfuric acid. The low temperature during the initial addition helps to control the exothermic nature of the reaction.
Step 2: Synthesis of 2,6-Bis(bromomethyl)-4-nitropyridine
The second step is the free radical bromination of the two methyl groups of 2,6-dimethyl-4-nitropyridine. This is a well-established transformation for benzylic and analogous positions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethyl-4-nitropyridine in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The molar ratio of NBS to the starting material should be slightly over 2:1 to ensure dibromination.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,6-Bis(bromomethyl)-4-nitropyridine.
The choice of NBS as the brominating agent is crucial as it provides a low, steady concentration of bromine radicals, which is essential for selective benzylic bromination and minimizing side reactions. AIBN or BPO are standard radical initiators that decompose upon heating to generate the radicals necessary to propagate the chain reaction.
Reactivity and Synthetic Utility
The chemical reactivity of 2,6-Bis(bromomethyl)-4-nitropyridine is dominated by the two highly reactive bromomethyl groups. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.
Caption: Reactivity of 2,6-Bis(bromomethyl)-4-nitropyridine with various nucleophiles.
The electron-withdrawing nitro group at the 4-position enhances the electrophilicity of the bromomethyl carbons by inductively withdrawing electron density from the pyridine ring. This makes them even more susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates.[6] This high reactivity allows for the facile introduction of diverse functionalities at the 2 and 6 positions of the pyridine ring.
This bifunctional nature makes 2,6-Bis(bromomethyl)-4-nitropyridine an excellent building block for the synthesis of:
-
Macrocycles: By reacting it with bifunctional nucleophiles, a variety of macrocyclic compounds can be synthesized. Such macrocycles are of interest in host-guest chemistry and as mimics of biological systems.[7][8][9][10]
-
Ligands for Coordination Chemistry: The pyridine nitrogen and the functionalities introduced at the 2 and 6 positions can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential applications in catalysis and materials science.
-
Linkers in Medicinal Chemistry: In drug development, this molecule can serve as a rigid scaffold or linker to connect two different pharmacophores, allowing for the exploration of new chemical space and the development of bivalent drugs. The nitropyridine moiety itself is a recognized pharmacophore in various bioactive molecules.[11][12]
Safety and Handling
While a specific safety data sheet for 2,6-Bis(bromomethyl)-4-nitropyridine is not widely available, the safety precautions for handling this compound can be inferred from data on related nitropyridine and brominated pyridine derivatives.[11][12][13][14][15]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion: A Gateway to Molecular Complexity
2,6-Bis(bromomethyl)-4-nitropyridine stands out as a highly valuable and versatile building block for synthetic chemists. Its predictable reactivity, coupled with a straightforward synthetic route, makes it an attractive starting material for the construction of complex molecular architectures. The ability to introduce a wide array of functional groups via nucleophilic substitution at the bromomethyl positions opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and coordination chemistry. As the quest for new molecules with tailored properties continues, the utility of such well-defined and reactive synthons will undoubtedly continue to grow.
References
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Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]
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Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o4. [Link]
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Puszko, A., Kolehmainen, E., & Laihia, K. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425–1435. [Link]
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Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307–309. [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]
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ResearchGate. (2010, June). ChemInform Abstract: The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of new macrocycles. Part 6. Pyridine-retronecate, a new synthetic alkaloid. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethyl-4-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
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University of Houston. (n.d.). Progress toward the synthesis of pyridine-containing macrocycles using dynamic alkyne and olefin metathesis. Retrieved from [Link]
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